A Balanced MAO-A/MAO-B Selectivity Profile: A Key Differentiator from Highly Selective MAO-B Inhibitors
This compound exhibits a distinct selectivity profile, acting as a moderate inhibitor of both MAO-A and MAO-B. Its selectivity index (SI) for MAO-B over MAO-A is approximately 6.3 [1]. In contrast, the archetypal MAO-B inhibitor selegiline displays an SI of at least 450, with some studies reporting an SI of 3434 [2]. This quantitative difference in selectivity makes the target compound a more balanced, dual-inhibition tool, whereas selegiline is used for highly specific MAO-B blockade.
| Evidence Dimension | Monoamine Oxidase (MAO) Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50 = 25.3 μM; MAO-B IC50 = 4.01 μM; SI = 6.3 |
| Comparator Or Baseline | Selegiline (MAO-B inhibitor): MAO-A IC50 = 67.24 μM; MAO-B IC50 = 0.01958 μM; SI = 3434 |
| Quantified Difference | The target compound's selectivity index for MAO-B is approximately 545 times lower than that of selegiline, indicating a far less selective, balanced inhibitory profile. |
| Conditions | Target compound: Recombinant human enzymes, kynuramine fluorescent metabolite assay, 20 min incubation [1]. Selegiline: Human enzymes, p-tyramine substrate assay, 15 min pre-incubation [2]. Different assays limit the directness of the comparison. |
Why This Matters
For researchers requiring a dual MAO-A/MAO-B inhibitor or a moderate MAO-B inhibitor to probe enzyme function without complete ablation, this compound offers a quantitatively defined alternative to the potent, highly selective inhibitors commonly available.
- [1] BindingDB Entry BDBM50493476, CHEMBL172856. 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine. Affinity Data for MAO-A and MAO-B. Accessed 2026-05-13. View Source
- [2] BindingDB Entry BDBM15579, CHEMBL972. Selegiline. Affinity Data for MAO-B. Accessed 2026-05-13. View Source
